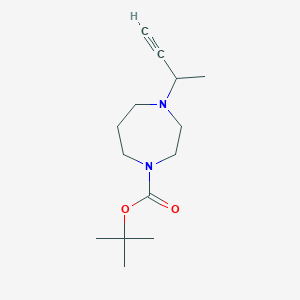
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes It is characterized by the presence of a tert-butyl group, a but-3-yn-2-yl group, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions. For example, 1,4-diazepane can be prepared by reacting ethylenediamine with 1,2-dibromoethane in the presence of a base such as sodium hydroxide.
Introduction of the But-3-yn-2-yl Group: The but-3-yn-2-yl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the diazepane with a suitable alkyne derivative, such as propargyl bromide, in the presence of a base like potassium carbonate.
Protection of the Amino Group: The amino group of the diazepane can be protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the but-3-yn-2-yl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate: Characterized by the presence of a tert-butyl group, a but-3-yn-2-yl group, and a diazepane ring.
Tert-butyl4-(but-3-yn-2-yl)-piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of a diazepane ring.
This compound: Similar structure but with different substituents on the diazepane ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
tert-butyl 4-but-3-yn-2-yl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-6-12(2)15-8-7-9-16(11-10-15)13(17)18-14(3,4)5/h1,12H,7-11H2,2-5H3 |
InChI Key |
MSAOXJMOTMGHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


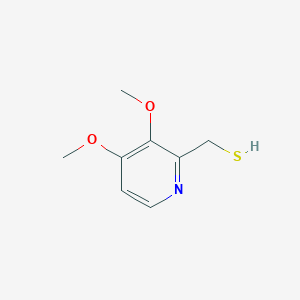
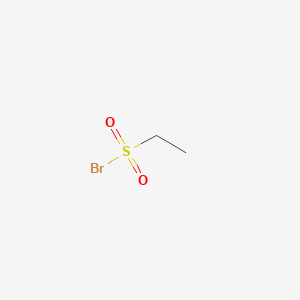
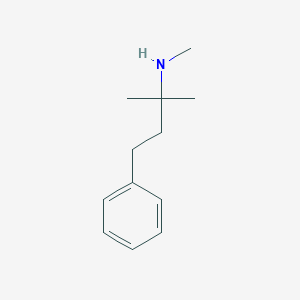
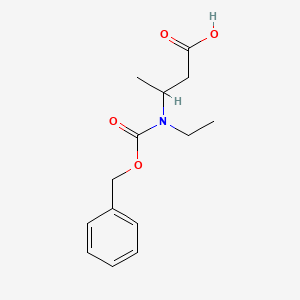
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)
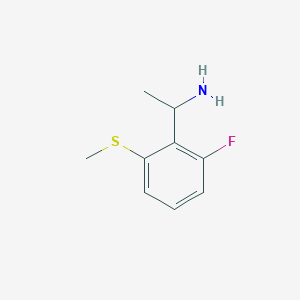

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
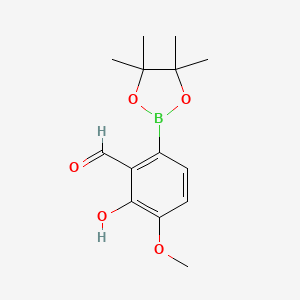
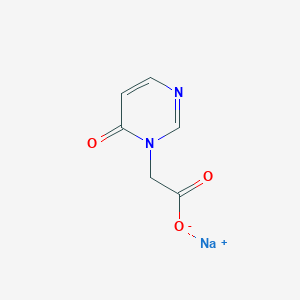
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)

